molecular formula C9H13Br2N B14450563 Pyridinium, 1-(3-bromopropyl)-4-methyl-, bromide CAS No. 76780-22-8

Pyridinium, 1-(3-bromopropyl)-4-methyl-, bromide

Cat. No.: B14450563
CAS No.: 76780-22-8
M. Wt: 295.01 g/mol
InChI Key: ZGFNOZBLIVXFMY-UHFFFAOYSA-M
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Description

Pyridinium, 1-(3-bromopropyl)-4-methyl-, bromide is a quaternary ammonium compound that features a pyridinium ring substituted with a 3-bromopropyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridinium, 1-(3-bromopropyl)-4-methyl-, bromide typically involves the reaction of 4-methylpyridine with 1,3-dibromopropane. The reaction is carried out in an anhydrous solvent such as acetonitrile or dimethylformamide (DMF) under reflux conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the pyridine ring attacks the carbon atom of the 3-bromopropyl group, resulting in the formation of the quaternary ammonium compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Pyridinium, 1-(3-bromopropyl)-4-methyl-, bromide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.

    Oxidation: The compound can be oxidized to form pyridinium N-oxide derivatives.

    Reduction: Reduction reactions can convert the pyridinium ring to a piperidine ring.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium cyanide, or sodium thiolate in polar aprotic solvents like DMF or DMSO.

    Oxidation: Oxidizing agents like hydrogen peroxide or peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Nucleophilic Substitution: Products include 1-(3-hydroxypropyl)-4-methylpyridinium, 1-(3-cyanopropyl)-4-methylpyridinium, and 1-(3-thiopropyl)-4-methylpyridinium.

    Oxidation: Pyridinium N-oxide derivatives.

    Reduction: Piperidine derivatives.

Scientific Research Applications

Pyridinium, 1-(3-bromopropyl)-4-methyl-, bromide has several scientific research applications:

    Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as an antimicrobial agent and in the development of drugs targeting specific biological pathways.

    Materials Science: Utilized in the preparation of ionic liquids and as a precursor for the synthesis of functionalized polymers.

    Electrochemistry: Employed in the development of redox-active materials for batteries and other energy storage devices.

Mechanism of Action

The mechanism of action of Pyridinium, 1-(3-bromopropyl)-4-methyl-, bromide involves its interaction with biological molecules through ionic and covalent bonding. The bromopropyl group can form covalent bonds with nucleophilic sites in proteins and nucleic acids, leading to modifications that can alter their function. The pyridinium ring can interact with negatively charged sites in biological membranes, affecting membrane integrity and function.

Comparison with Similar Compounds

  • Pyridinium, 1-(3-bromopropyl)-, bromide
  • Pyridinium, 1-(3-chloropropyl)-4-methyl-, chloride
  • Pyridinium, 1-(3-iodopropyl)-4-methyl-, iodide

Comparison: Pyridinium, 1-(3-bromopropyl)-4-methyl-, bromide is unique due to the presence of both a bromopropyl and a methyl group on the pyridinium ring. This combination imparts distinct reactivity and physicochemical properties compared to its analogs. For instance, the bromide ion is a better leaving group than chloride, making the compound more reactive in nucleophilic substitution reactions. Additionally, the methyl group can influence the electronic properties of the pyridinium ring, affecting its reactivity and interaction with other molecules.

Properties

CAS No.

76780-22-8

Molecular Formula

C9H13Br2N

Molecular Weight

295.01 g/mol

IUPAC Name

1-(3-bromopropyl)-4-methylpyridin-1-ium;bromide

InChI

InChI=1S/C9H13BrN.BrH/c1-9-3-7-11(8-4-9)6-2-5-10;/h3-4,7-8H,2,5-6H2,1H3;1H/q+1;/p-1

InChI Key

ZGFNOZBLIVXFMY-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=[N+](C=C1)CCCBr.[Br-]

Origin of Product

United States

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